molecular formula C9H8BrNO3 B11744829 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone CAS No. 134365-29-0

1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

Cat. No.: B11744829
CAS No.: 134365-29-0
M. Wt: 258.07 g/mol
InChI Key: TXCZXMUEGMPKLZ-UHFFFAOYSA-N
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Description

1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-methylacetophenone followed by nitration. One common method involves the following steps:

    Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methyl group.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.

Industrial Production Methods

Industrial production methods for 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products

    Substitution: 1-(2-amino-4-methyl-5-nitrophenyl)ethan-1-one, 1-(2-thio-4-methyl-5-nitrophenyl)ethan-1-one.

    Reduction: 1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one.

    Oxidation: 1-(2-bromo-4-carboxy-5-nitrophenyl)ethan-1-one.

Scientific Research Applications

1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with potential antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-bromo-4-nitrophenyl)ethan-1-one: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-(2-chloro-4-methyl-5-nitrophenyl)ethan-1-one: Substitution of bromine with chlorine can influence the compound’s chemical properties and reactivity.

    1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one:

These comparisons highlight the unique features of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one, such as its specific substitution pattern and the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

134365-29-0

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-(2-bromo-4-methyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8BrNO3/c1-5-3-8(10)7(6(2)12)4-9(5)11(13)14/h3-4H,1-2H3

InChI Key

TXCZXMUEGMPKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)Br

Origin of Product

United States

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